

laboratory techniques for working with GLG-801

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Compound of Interest

Compound Name: GLG-801

Cat. No.: B1192756

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Application Notes and Protocols for SKI-G-801

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-G-801 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).^{[1][2]} AXL is a key driver of various oncogenic processes, including tumor growth, metastasis, and resistance to therapy, while mutations in FLT3 are associated with hematological malignancies such as Acute Myeloid Leukemia (AML).^{[2][3]} SKI-G-801 has demonstrated significant anti-tumor and anti-metastatic effects, particularly by enhancing anti-tumor immune responses.^{[4][5]} These application notes provide detailed protocols for laboratory personnel working with SKI-G-801 in a research setting.

Compound Information

Property	Value
Compound Name	SKI-G-801
Synonyms	Denfivontinib
Target(s)	AXL receptor tyrosine kinase, FLT3
Mechanism of Action	Inhibitor
Formulation	For in vivo studies, SKI-G-801 can be formulated for oral administration. For in vitro studies, it is typically dissolved in a suitable solvent such as DMSO.
Storage	Store at -20°C or -80°C as a solid or in solution. Avoid repeated freeze-thaw cycles.

Data Presentation

In Vitro Inhibition of AXL Phosphorylation

Cell Line	Treatment	Observation	Reference
MDA-MB-231	SKI-G-801	Robust inhibition of pAXL expression	[4]
Hs578T	SKI-G-801	Robust inhibition of pAXL expression	[4]
4T1	SKI-G-801	Inhibition of pAXL expression	[4][6]

In Vivo Anti-Tumor and Anti-Metastatic Activity

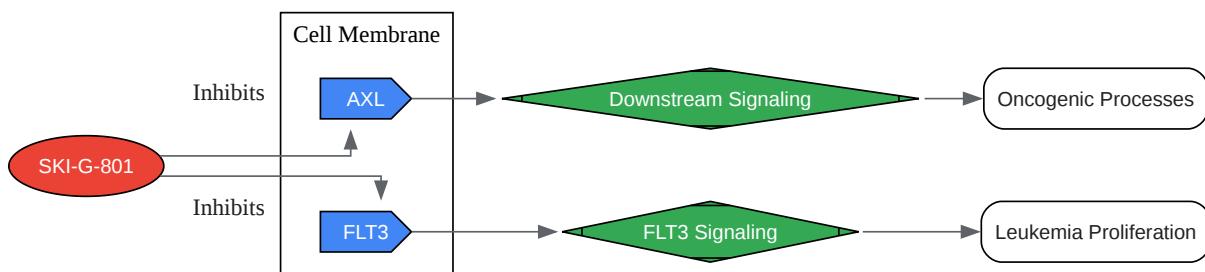
Tumor Model	Treatment	Key Findings	Reference
B16F10 melanoma	SKI-G-801 alone or with anti-PD-1	Potent inhibition of metastasis	[4][5]
CT26 colon	SKI-G-801 alone or with anti-PD-1	Potent inhibition of metastasis	[4][5]
4T1 breast	SKI-G-801 alone or with anti-PD-1	Potent inhibition of metastasis	[4][5]
TC1 lung	SKI-G-801 with anti-PD-1 & chemotherapy	Significant tumor growth inhibition	[7][8]
C3PQ lung	SKI-G-801 with anti-PD-1 & chemotherapy	Significant tumor growth inhibition	[7][8]

Immunomodulatory Effects of SKI-G-801 in Tumor Microenvironment

Immune Cell Type	Effect of SKI-G-801 Treatment	Tumor Model	Reference
CD8+ T cells	Increased proliferation and effector function	4T1, TC1, C3PQ	[6][9]
Effector Memory CD4+ T cells	Increased proportion	TC1, C3PQ	[7][9]
M1 Macrophages	Increased numbers	4T1	[6]
M2 Macrophages	Decreased numbers	4T1	[6]
Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC)	Decreased numbers	4T1	[6]
Regulatory T cells (Tregs)	Decreased numbers	TC1	[7]

Signaling Pathway

The primary mechanism of action of SKI-G-801 involves the inhibition of the AXL receptor tyrosine kinase. AXL signaling is implicated in promoting cell survival, proliferation, and metastasis. By inhibiting AXL, SKI-G-801 can block these downstream oncogenic signals. In parallel, SKI-G-801 inhibits FLT3, which is crucial for the survival and proliferation of leukemia cells harboring FLT3 mutations.



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Caption: SKI-G-801 inhibits AXL and FLT3 signaling pathways.

Experimental Protocols

In Vitro AXL Phosphorylation Assay (Western Blot)

This protocol describes the assessment of AXL phosphorylation in cancer cell lines upon treatment with SKI-G-801.

Materials:

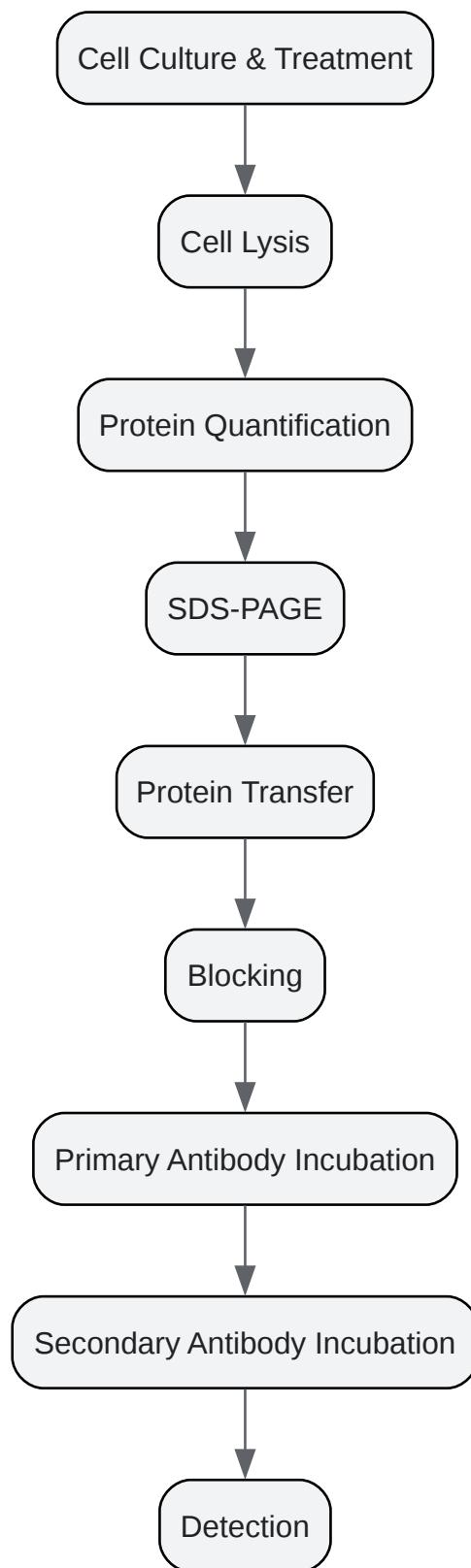
- Cancer cell lines (e.g., MDA-MB-231, Hs578T, 4T1)
- Complete cell culture medium
- SKI-G-801
- DMSO (vehicle control)

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-AXL (pAXL), anti-total-AXL, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment:
 - Plate cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of SKI-G-801 or DMSO for the desired time (e.g., 24-48 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells with RIPA buffer on ice for 30 minutes.
 - Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine protein concentration using the BCA assay.
- Western Blotting:
 - Denature protein lysates by boiling with Laemmli buffer.

- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.



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Caption: Workflow for Western Blot analysis.

In Vivo Anti-Metastasis Study

This protocol provides a general framework for assessing the anti-metastatic potential of SKI-G-801 in a syngeneic mouse model.

Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- Tumor cells (e.g., 4T1, B16F10, CT26)
- SKI-G-801
- Vehicle control
- Anti-PD-1 antibody (optional, for combination studies)
- Calipers for tumor measurement
- Surgical tools for tumor resection (for spontaneous metastasis models)
- Imaging system for luciferase-expressing cells (if applicable)

Procedure:

- Tumor Cell Implantation:
 - Inject tumor cells subcutaneously into the flank of the mice.
- Treatment Administration:
 - Once tumors are established, randomize mice into treatment groups.
 - Administer SKI-G-801 (e.g., 30 mg/kg, once daily) and/or other treatments as per the experimental design.[\[4\]](#)
- Tumor Growth Monitoring:
 - Measure tumor volume regularly using calipers.

- Metastasis Assessment:
 - Spontaneous Metastasis: Surgically resect the primary tumor once it reaches a certain size and continue treatment. At the end of the study, harvest lungs and other organs to count metastatic nodules.
 - Experimental Metastasis: Inject tumor cells intravenously and administer treatment. Harvest lungs after a set period to assess metastatic burden.
- Data Analysis:
 - Compare tumor growth rates and the number of metastatic lesions between treatment groups.



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Caption: Workflow for an in vivo anti-metastasis study.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the analysis of immune cell populations within the tumor microenvironment following SKI-G-801 treatment.

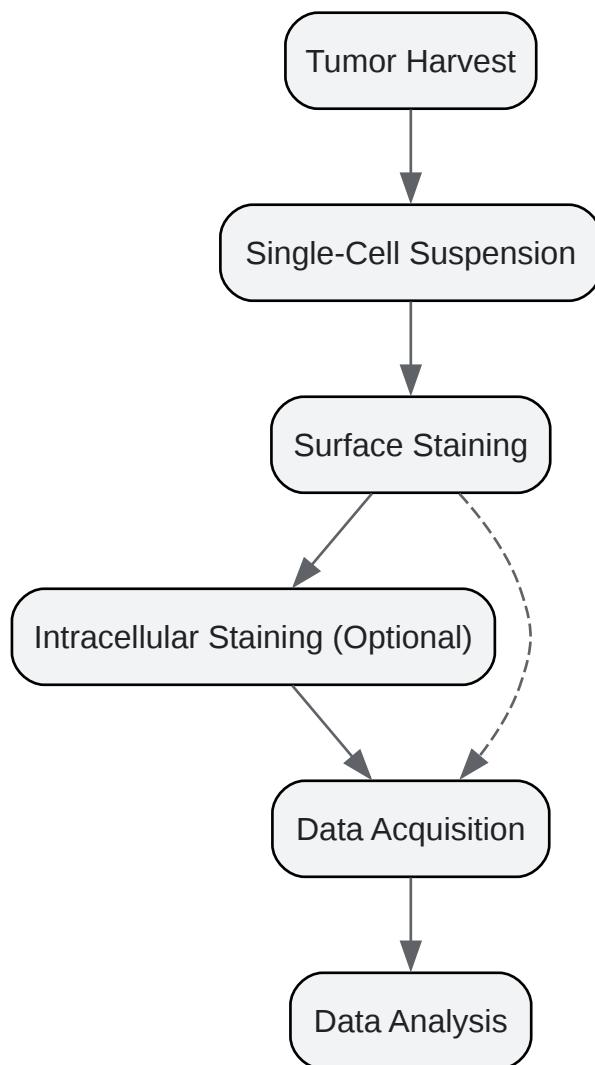
Materials:

- Tumor-bearing mice from the in vivo study
- Collagenase and DNase for tissue digestion
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer

- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, etc.)
- Fixable viability dye
- Flow cytometer

Procedure:

- Tumor Digestion:
 - Harvest tumors and mince them into small pieces.
 - Digest the tissue with collagenase and DNase to obtain a single-cell suspension.
- Cell Staining:
 - Stain cells with a fixable viability dye to exclude dead cells.
 - Block Fc receptors with Fc block.
 - Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
- Intracellular Staining (if required):
 - For intracellular targets (e.g., Foxp3, Ki67), fix and permeabilize the cells before staining with intracellular antibodies.
- Data Acquisition and Analysis:
 - Acquire stained cells on a flow cytometer.
 - Analyze the data using flow cytometry software to quantify different immune cell populations.



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Caption: Workflow for flow cytometry analysis of immune cells.

Disclaimer

These protocols are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and available reagents and equipment. Appropriate safety precautions should be taken when handling chemical and biological materials.

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